Cocaethylene-D8

Description

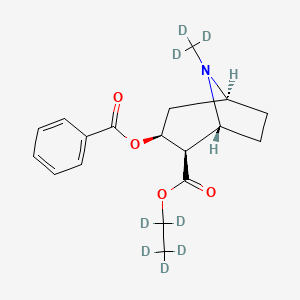

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13-,14+,15-,16+/m0/s1/i1D3,2D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPOSNRHZIWLLL-DKCRSESOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C([2H])([2H])[2H])C[C@@H]1OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043108 | |

| Record name | Cocaethylene-D8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152521-09-0 | |

| Record name | Cocaethylene-D8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152521-09-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Characterization of Cocaethylene D8 for Research Applications

Methodologies for the Preparation of Deuterated Cocaethylene (B1209957)

The synthesis of Cocaethylene-D8 involves strategic isotopic enrichment, primarily through methods that introduce deuterium (B1214612) atoms into specific, stable positions within the molecule.

Several synthetic strategies can be employed to prepare deuterated cocaethylene, with catalytic deuteration and reactions involving deuterated precursors being common approaches. One established method involves the esterification of isotopically enriched benzoylecgonine (B1201016) with deuterated ethanol (B145695), often utilizing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP) . Alternatively, catalytic hydrogen-deuterium exchange reactions can be utilized, where the parent molecule undergoes isotopic substitution in the presence of deuterium gas (D₂) or deuterated solvents (e.g., deuterated methanol, CD₃OD) and a suitable catalyst, such as palladium on carbon (Pd/C) oduillgroup.com. The synthesis of specific deuterated analogs, such as [²H₃]- and [²H₅]-cocaethylene, has been achieved by reacting benzoylecgonine with correspondingly labeled ethanol . For this compound, the deuterium atoms are understood to be incorporated into both the N-methyl group and the ethyl ester moiety, leading to a molecular formula of C₁₈H₁₅D₈NO₄ cerilliant.comsigmaaldrich.com.

The utility of this compound as an internal standard hinges on its high isotopic purity, which is typically required to be ≥98% . Achieving this level of purity necessitates rigorous purification steps, commonly involving high-performance liquid chromatography (HPLC) . Several factors are paramount in the synthesis and selection of deuterated internal standards:

Isotopic Purity: The percentage of molecules containing the specified number of deuterium atoms must be maximized to avoid interference from unlabeled or partially labeled species pharmaffiliates.comlgcstandards.comrsc.org.

Placement of Deuterium Atoms: Deuterium atoms should ideally be placed in metabolically stable, non-exchangeable positions within the molecule. This prevents loss of the label through proton-deuterium exchange, which can occur under certain physiological or analytical conditions and compromise accuracy lgcstandards.comsigmaaldrich.com.

Mass Difference: The mass difference between the analyte and its deuterated standard should be sufficient for clear differentiation by mass spectrometry but not so large as to cause significant differences in chromatographic behavior or ionization efficiency (isotope effects) lgcstandards.com.

Molar Parity: Maintaining consistent molar ratios between the internal standard and the analyte throughout sample preparation and analysis is crucial for accurate quantification lgcstandards.com.

Spectroscopic and Chromatographic Characterization of Deuterium Labeling

Confirmation of successful deuterium incorporation and structural integrity is achieved through a combination of spectroscopic and chromatographic techniques.

Mass spectrometry (MS) is the cornerstone for confirming the presence and location of deuterium labels. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, the incorporation of deuterium atoms can be unequivocally verified pharmaffiliates.comrsc.orgresearchgate.netnih.govwa.govmdpi.com. Cocaethylene has a molecular weight of approximately 317.4 g/mol caymanchem.com. The introduction of eight deuterium atoms into this compound results in a molecular weight of approximately 325.43 g/mol (C₁₈H₁₅D₈NO₄), representing an 8 Da mass increase cerilliant.comsigmaaldrich.com. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed to detect this characteristic mass shift, often by monitoring the [M+H]⁺ ions of both the unlabeled and deuterated compounds caymanchem.comcerilliant.comsigmaaldrich.comsciex.comresearchgate.netnih.govwa.goverau.eduoup.comsigmaaldrich.comresearchgate.net. High-resolution mass spectrometry (HR-MS) can further provide precise mass measurements to confirm elemental composition and isotopic enrichment rsc.org. Fragmentation patterns observed in MS/MS experiments can also help elucidate the specific sites of deuteration researchgate.neterau.eduredalyc.org.

For effective use as an internal standard, deuterated compounds must exhibit chromatographic behavior that is highly similar to their non-deuterated counterparts. This ensures that both the analyte and the standard experience comparable matrix effects and extraction efficiencies pharmaffiliates.commdpi.comacs.org. Techniques such as HPLC and GC are fundamental for separating cocaethylene and its deuterated analogs from complex biological samples researchgate.netnih.govwa.goverau.eduoup.comsigmaaldrich.comresearchgate.netredalyc.orgacs.orgnih.govnih.gov. While generally co-eluting or showing minimal separation, a phenomenon known as the chromatographic deuteration effect (CDE) can sometimes lead to slight differences in retention times, where deuterated compounds may elute marginally earlier in reverse-phase chromatography mdpi.comacs.org. Understanding and mitigating these effects is part of method validation.

Isotopic Distribution and Stability of this compound in Analytical Settings

The stability and precise isotopic distribution of this compound are critical parameters for its reliable application in quantitative analysis.

The stability of deuterated standards during sample preparation, storage, and analysis is paramount. While deuterium incorporation can sometimes enhance metabolic stability pharmaffiliates.comnih.govselvita.com, the chemical stability of the label itself must be considered. Proton-deuterium exchange, particularly at labile positions, can lead to a loss of isotopic purity over time or under specific chemical conditions lgcstandards.com. Therefore, the placement of deuterium atoms in metabolically and chemically stable positions is a key consideration during synthesis sigmaaldrich.com. This compound is typically stored at -20°C to maintain its integrity caymanchem.comsigmaaldrich.com. The stability of deuterated compounds in solution, however, has not always been extensively studied industry.gov.au.

The isotopic distribution refers to the specific positions of the deuterium atoms within the molecule. For this compound (C₁₈H₁₅D₈NO₄), the deuterium atoms are understood to be located on the N-methyl group (providing D₃) and the ethyl ester group (providing D₅), totaling eight deuterium atoms cerilliant.comsigmaaldrich.com. This specific labeling pattern ensures a significant and consistent mass shift, facilitating accurate quantification.

Advanced Analytical Methodologies Employing Cocaethylene D8 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a widely adopted technique in forensic toxicology and clinical diagnostics for the simultaneous determination of multiple compounds. Cocaethylene-D8 is particularly valuable in these applications for quantifying cocaethylene (B1209957) in complex biological samples such as urine, blood, and saliva cerilliant.comsigmaaldrich.comsigmaaldrich.com.

Optimization of Chromatographic Separation Parameters for this compound

Effective chromatographic separation is paramount for accurate quantification, ensuring that the internal standard elutes close to the analyte of interest, ideally with minimal co-elution with matrix components. While specific optimization parameters for this compound itself are often integrated into the method development for cocaethylene, general principles apply. Reversed-phase liquid chromatography, often employing C18 columns, is commonly used. Mobile phases typically consist of aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) with organic modifiers like acetonitrile (B52724) or methanol, often acidified with formic acid to improve peak shape and ionization efficiency nih.govacs.org. Gradient elution is frequently employed to achieve separation of structurally similar compounds and metabolites within a reasonable run time. For instance, one study utilized a gradient elution with mobile phases of 0.1% formic acid in acetonitrile:water (95:5, v/v) and 0.1% formic acid in acetonitrile:water (1:99, v/v), with a flow rate of 0.5 mL/min and a column oven temperature of 35°C eeer.org. Another method employed an Atlantis T3 column with mobile phases of 0.1% formic acid (A) and 0.1% formic acid in acetonitrile:water (10:90, v/v) (B), with a flow rate of 0.2 mL/min and a gradient elution profile nih.gov. Retention times for this compound are typically reported in close proximity to cocaethylene, often around 3.85 minutes in some LC-MS/MS methods .

Tandem Mass Spectrometry (MS/MS) Transitions and Fragmentation Patterns of this compound for Quantitative Analysis

For quantitative analysis using LC-MS/MS, specific precursor ion and product ion transitions (Multiple Reaction Monitoring, MRM) are optimized for both the analyte and the internal standard. These transitions are selected based on their intensity and specificity. While direct fragmentation patterns for this compound are not extensively detailed in the provided search results, general principles for similar deuterated analogs apply. The mass-to-charge ratio (m/z) of the precursor ion for this compound is typically 8 mass units higher than that of cocaethylene due to the eight deuterium (B1214612) atoms. For example, if cocaethylene has a precursor ion of m/z 318, this compound would have a precursor ion of m/z 326 forensicresources.org.

A study investigating cocaine metabolites reported MRM transitions for related compounds, providing insight into potential fragmentation pathways. For instance, Cocaethylene-D3 (a similar deuterated analog) showed transitions like m/z 321→199 and m/z 321→182 nih.gov. Based on the structure and common fragmentation of cocaine and its metabolites, key fragments for this compound are expected to arise from the loss of the ethyl ester group, the tropane (B1204802) ring, or parts thereof.

Table 1: Representative MS/MS Transitions for Cocaethylene and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) |

| Cocaethylene | 318.2 | 196.1 | 40 | 28 |

| This compound | 326.2 | 204.1 | 40 | 28 |

| Cocaethylene | 318.2 | 82.1 | 40 | 45 |

| This compound | 326.2 | 85.1 | 40 | 45 |

Note: Specific optimized voltages can vary between instruments and laboratories. The values provided are illustrative based on common practices and related compounds.

The selection of transitions with high signal intensity and minimal interference from the matrix is critical for accurate quantification forensicresources.org. The +8 Da mass shift of this compound compared to cocaethylene offers a significant advantage in reducing isotopic overlap, especially compared to D3 analogs, leading to higher accuracy in high-resolution MS and LC-MS/MS analyses .

Polarity Switching Techniques for Enhanced Detection of Analytes in Complex Matrices

Polarity switching, also known as simultaneous positive and negative ion mode detection, is a valuable technique in LC-MS/MS for analyzing compounds with different ionization polarities within a single run. This is particularly useful in forensic toxicology where a wide range of drugs and metabolites, some basic and some acidic or neutral, are analyzed. Cocaethylene and its deuterated analog, this compound, typically ionize efficiently in positive ion mode due to the presence of the tertiary amine group cerilliant.comnih.govnih.govsciex.com. However, if a method aims to quantify other compounds that ionize better in negative mode (e.g., certain barbiturates or acidic metabolites), polarity switching becomes essential. The rapid switching capability of modern LC-MS/MS systems allows for the detection of both positive and negative ions, maximizing the information obtained from a single sample injection and improving throughput nih.govsciex.comoup.com. This compound, by maintaining its ionization characteristics while providing a distinct mass shift, remains a reliable internal standard across such polarity-switching methods for the quantification of cocaethylene.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC-MS/MS is another powerful technique utilized in toxicology, often for compounds that are volatile or can be rendered volatile through derivatization. This compound can also serve as an internal standard in GC-MS/MS methods for cocaethylene quantification.

Derivatization Strategies Compatible with this compound for GC-MS

Cocaethylene, like other cocaine metabolites with hydroxyl or carboxyl groups, may require derivatization to enhance its volatility and thermal stability for GC-MS analysis. Common derivatization agents include silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or tert-butyldimethylsilyl chloride - TBDMSCl) or acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA) nih.govnih.govresearchgate.netbts.gov. The choice of derivatization agent must be compatible with both the analyte (cocaethylene) and the internal standard (this compound) to ensure that they undergo similar derivatization reactions, resulting in comparable chromatographic behavior and mass spectral fragmentation.

For example, derivatization with PFPA can convert hydroxyl and carboxylic acid groups into pentafluoropropyl esters or ethers, which are more volatile and amenable to GC-MS analysis nih.govbts.gov. When using deuterated standards, it is crucial that the derivatization process does not lead to any significant exchange of deuterium atoms with protium, which would compromise the accuracy of the quantification. Studies have shown that while derivatization is necessary for GC-MS analysis of cocaine metabolites, the use of stable-labeled internal standards like this compound helps to mitigate potential variability nih.govnih.govresearchgate.net.

Electron Impact and Chemical Ionization Mass Spectrometry of Deuterated Analogs

Electron Impact (EI) and Chemical Ionization (CI) are common ionization techniques used in GC-MS. Deuterated analogs like this compound exhibit characteristic mass spectral patterns under these conditions.

Under Electron Impact (EI) ionization, the molecule is bombarded with high-energy electrons, leading to fragmentation. The mass spectrum of this compound would show a molecular ion peak shifted by +8 Da compared to cocaethylene, and characteristic fragment ions resulting from the cleavage of chemical bonds. The fragmentation pattern is highly reproducible and provides structural information. For instance, studies on cocaine and its deuterated analogs using EI-MS have identified key fragment ions related to the tropane ring and ester groups dea.govresearchgate.net. The precise fragment ions for this compound would be expected to mirror those of cocaethylene but with the corresponding mass shift.

In Chemical Ionization (CI) , a reagent gas (e.g., methane, isobutane) is ionized, and these reagent ions then transfer a proton or hydride to the analyte, typically resulting in a more prominent pseudomolecular ion ([M+H]+ or [M-H]-) and less extensive fragmentation compared to EI. This can be advantageous for determining the molecular weight of the compound. For this compound, CI would likely yield a prominent pseudomolecular ion at m/z 327 (assuming protonation) and potentially less complex fragmentation compared to EI.

Table 2: Expected Ion Masses for Cocaethylene and this compound in GC-MS

| Ionization Mode | Compound | Molecular Ion / Pseudomolecular Ion (m/z) | Characteristic Fragment Ion(s) (m/z) |

| EI | Cocaethylene | 318 | 196, 82 |

| EI | This compound | 326 | 204, 85 |

| CI (e.g., +H) | Cocaethylene | 319 | Varies (less fragmentation) |

| CI (e.g., +H) | This compound | 327 | Varies (less fragmentation) |

Note: Fragment ion masses are indicative and depend on the specific fragmentation pathways. The +8 Da shift is consistent for all ions derived from the deuterated molecule.

The use of deuterated analogs in GC-MS/MS is critical for accurate quantification. The internal standard must behave identically to the analyte during sample preparation, extraction, derivatization, and GC-MS analysis. The mass difference allows for selective detection of the internal standard and the analyte, enabling the calculation of the analyte's concentration based on the ratio of their peak areas nih.govnih.govresearchgate.netresearchgate.net.

Rigorous Method Validation and Quality Assurance Protocols for Cocaethylene D8 Assays

Assessment of Linearity and Calibration Curve Performance Utilizing Cocaethylene-D8

The linearity of an analytical method describes its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For cocaethylene (B1209957) assays, CE-D8 is used as an internal standard to construct calibration curves by plotting the ratio of the analyte's signal to the internal standard's signal against the known concentrations of the analyte.

Method validation typically involves preparing at least five calibration standards across the intended analytical range. The performance of these calibration curves is assessed using regression analysis, commonly linear regression with weighting (e.g., 1/x² or 1/x). A high coefficient of determination (R²) is essential, with values generally required to be ≥ 0.990 or higher, indicating a strong linear relationship between the concentration and the measured response nih.goveeer.orgforensicresources.orggimitec.comeurekakit.comrsc.orgnih.govthermofisher.comnih.govwaters.comscielo.brwaters.com. The acceptable deviation of back-calculated concentrations from the nominal concentrations is typically within ±15%, or ±20% at the lower limit of quantification (LLOQ) nih.govthermofisher.comrjptonline.org.

Table 1: Representative Linearity and Calibration Performance for Cocaethylene Assays

| Analyte | Matrix | Concentration Range (ng/mL or pg/mg) | Correlation Coefficient (R²) | Number of Calibration Points | Source |

| Cocaethylene | Urine | 15 – 2000 | ≥ 0.9985 | Not specified | scielo.br |

| Cocaethylene | Urine | 1 – 1000 | ≥ 0.99 | Not specified | waters.comwaters.com |

| Cocaethylene | Hair | 25 – 10,000 | ≥ 0.99 | Not specified | gimitec.com |

| Cocaethylene | Serum | 10 – 1000 | ≥ 0.9912 | 7 | nih.gov |

| This compound (as IS) | Various | Varies | ≥ 0.9978 | Not specified | smolecule.com |

| Cocaethylene | Whole Blood | ~10 nM (~1.9–3.2 ng/mL) to ~1000 nM | Not specified | Not specified | nih.gov |

| Cocaethylene | Urine | 0.5 – 100 | 0.9993 | Not specified | eeer.org |

| Cocaethylene | Plasma | 1 – 500 | Not specified | Not specified | waters.com |

Determination of Analytical Sensitivity: Limits of Detection (LOD) and Quantitation (LOQ) with Deuterated Standards

Analytical sensitivity is a critical parameter, defining the lowest concentration of an analyte that can be reliably detected and quantified. The use of deuterated internal standards like CE-D8 is instrumental in achieving high sensitivity by effectively correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby reducing the signal-to-noise ratio (S/N) threshold for detection.

The Limit of Detection (LOD) is the lowest concentration at which an analyte can be reliably distinguished from background noise, typically defined by an S/N ratio of ≥ 3:1 eeer.orggimitec.com. The Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy, usually requiring an S/N ratio of ≥ 10:1 and meeting specific accuracy and precision criteria (e.g., ±20% for accuracy and ±20% for precision) eeer.orgthermofisher.comrjptonline.org.

Table 2: Representative Analytical Sensitivity (LOD/LOQ) for Cocaethylene Assays

| Analyte | Matrix | LOD (ng/mL or pg/mg) | LOQ (ng/mL or pg/mg) | Method Type | Source |

| Cocaethylene | Urine | 10 | 15 | GC-MS | scielo.br |

| Cocaethylene | Hair | 25 | 50 | LC-MS/MS | gimitec.com |

| Cocaethylene | Urine | 0.05 | 0.18 | LC-MS/MS | eeer.org |

| Cocaethylene | Whole Blood | 0.2 – 0.9 | 1.9 – 3.2 | LC-MS/MS | nih.gov |

| Cocaethylene | Serum | Not specified | 10 | DMS-MS-MS | nih.gov |

| Cocaethylene | Urine | 0.005 | 0.025 | LC-MS/MS | nih.gov |

| Cocaethylene | Hair | Not specified | 50 | LC-MS/MS | smolecule.com |

| Cocaethylene | Urine | Not specified | 0.1 | LC-MS/MS | thermofisher.com |

Evaluation of Precision and Accuracy in Quantitative Determinations

Precision refers to the degree of agreement among individual test results when the same method is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy, on the other hand, assesses the closeness of agreement between the measured value and the true or accepted reference value. Both are critical for ensuring the reliability of quantitative results.

Precision is typically evaluated by analyzing replicate samples (usually three to six) at low, medium, and high concentrations within the same day (intra-day precision) and across multiple days (inter-day precision). The results are expressed as the coefficient of variation (%CV), which is the standard deviation divided by the mean, multiplied by 100. Acceptable intra-day and inter-day precision values are generally considered to be ≤ 15%, and often ≤ 10% for most concentrations, with values ≤ 20% sometimes accepted at the LLOQ nih.govgimitec.comeurekakit.comnih.govscielo.brresearchgate.netoup.comresearchgate.net.

Accuracy is typically assessed by comparing the measured concentration of spiked samples (using known concentrations of analyte or certified reference materials) to the true concentration. It is often expressed as percent recovery or percent bias (%RE). For bioanalytical methods, accuracy is generally expected to be within ±15% of the nominal value for concentrations above the LLOQ, and within ±20% at the LLOQ nih.govrjptonline.orgoup.comresearchgate.netoup.comnih.gov. The use of CE-D8 as an internal standard helps to minimize bias introduced by matrix effects and variations in sample processing.

Table 3: Representative Precision and Accuracy for Cocaethylene Assays

| Analyte | Parameter | Value (%CV or %Bias) | Concentration Level | Source |

| Cocaethylene | Intra-day Precision | 0.5 – 10.3 | Varies | smolecule.com |

| Cocaethylene | Inter-day Precision | 0.6 – 14.4 | Varies | smolecule.com |

| Cocaethylene | Intra-day Accuracy | -6.1 – 9.7 | Varies | smolecule.com |

| Cocaethylene | Inter-day Accuracy | -9.3 – 8.3 | Varies | smolecule.com |

| Cocaethylene | Intra-day Precision | 5.9 – 12.3 | Not specified | scielo.br |

| Cocaethylene | Inter-day Precision | 5.9 – 12.3 | Not specified | scielo.br |

| Cocaethylene | Accuracy | 90.6 – 101.5 | Not specified | scielo.br |

| Cocaethylene | Intra-day Precision | 1.3% (COC), 8.1% (BZE), 0.8% (CE), 0.4% (NC) | 100 pg/mg | gimitec.com |

| Cocaethylene | Inter-day Precision | 4.8% (COC), 9.2% (BZE), 15.7% (CE), 12.6% (NC) | 100 pg/mg | gimitec.com |

| Cocaethylene | Intra-day Accuracy | Within ±14.9% | Not specified | researchgate.net |

| Cocaethylene | Intra-day Precision | ≤ 13.4% | Not specified | researchgate.net |

| Cocaethylene | Inter-day Precision | ≤ 19.6% (at LLOQ) | Not specified | researchgate.net |

| Cocaethylene | Accuracy | Within ±10% | QC samples | waters.comwaters.com |

| Cocaethylene | Intra-day Precision | ≤ 7% | QC samples | waters.comwaters.com |

| Cocaethylene | Intra-day Precision | 0% – 18% | Varies | nih.gov |

| Cocaethylene | Inter-day Precision | 5% – 15% | Varies | nih.gov |

Comprehensive Characterization of Matrix Effects and Ion Suppression/Enhancement

Matrix effects (ME) are a significant challenge in LC-MS/MS analysis, arising from co-eluting endogenous compounds from the biological sample that can suppress or enhance the ionization of the analyte and internal standard. This phenomenon can lead to inaccurate quantification. Deuterated internal standards, such as CE-D8, are designed to co-elute chromatographically and experience similar ionization behavior to the native analyte, thereby effectively compensating for matrix effects.

The primary strategy for mitigating matrix interference in cocaethylene assays is the use of CE-D8 as an internal standard. By having the internal standard undergo similar ionization suppression or enhancement as the analyte, the ratio of their signals remains constant, effectively canceling out the matrix-induced variations smolecule.comnih.govresearchgate.netnih.govicpms.cz.

Beyond the use of isotopically labeled internal standards, sample preparation techniques play a vital role in reducing matrix interference. Common methods include:

Solid-Phase Extraction (SPE): This technique selectively retains analytes while allowing matrix components to pass through, or vice versa, thus cleaning up the sample forensicresources.orggimitec.comsmolecule.comnih.gov.

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases, separating it from interfering substances oup.comnih.gov.

Protein Precipitation (PPT): This method removes proteins and other large molecules from biological fluids by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol), followed by centrifugation nih.govmdpi.com.

The effectiveness of these sample preparation methods, combined with the use of CE-D8, helps to minimize ion suppression/enhancement, ensuring the robustness and accuracy of the analytical method. Studies have reported that matrix effects can be low, with average matrix effects ranging from -4.6% to -14.4% nih.gov, or even lower, with values less than -16% for cocaethylene waters.com.

Table 4: Representative Matrix Effects and Mitigation Strategies

| Analyte | Matrix | Matrix Effect (%) | Mitigation Strategy | Source |

| Cocaethylene | Various | Low | Deuterated IS (CE-D8) | smolecule.comwaters.com |

| Cocaethylene | Urine | -9.2 (average) | Deuterated IS | waters.com |

| Cocaethylene | Urine | < -16 | Deuterated IS | waters.com |

| Cocaethylene | Various | -4.6 to -14.4 | Deuterated IS | nih.gov |

| Cocaethylene | Plasma | Well compensated | Deuterated IS | researchgate.net |

| Cocaethylene | Urine | Low | Deuterated IS (CE-D8) | waters.com |

| Cocaethylene | Hair | Not specified | Deuterated IS | gimitec.com |

| Cocaethylene | Urine | Not specified | Deuterated IS (CE-D8) | icpms.cz |

Application of Cocaethylene D8 in Pharmacokinetic and Metabolic Pathway Research

Elucidation of Cocaethylene (B1209957) Formation Kinetics in Biological Systems

When cocaine and ethanol (B145695) are consumed together, the body's metabolic pathway is altered. Instead of the usual hydrolysis of cocaine into inactive metabolites, a portion of the cocaine undergoes transesterification with ethanol, a reaction catalyzed by liver carboxylesterases, to form the active metabolite cocaethylene. temple.edunih.govresearchgate.netwikipedia.org Understanding the kinetics of this formation is crucial for comprehending the enhanced psychoactive effects and increased toxicity associated with this substance combination. temple.edu

Deuterated precursors, such as deuterated ethanol, are used in in vitro systems like liver microsome preparations to trace and map the metabolic formation of cocaethylene. nih.govnih.gov By incubating cocaine with deuterated ethanol in the presence of liver enzymes, researchers can track the incorporation of the labeled ethyl group into the cocaethylene molecule. This isotopic labeling provides an unambiguous marker to study the enzymatic processes and reaction rates involved in the transesterification pathway. nih.gov

One such study investigated the esterase-mediated exchange of the ethyl group. nih.gov In these experiments, cocaethylene was incubated with a deuterated form of ethanol (²H₆-ethanol) in a preparation of rat liver enzymes. The results demonstrated that cocaethylene itself can undergo an ethyl ester exchange, being converted to ²H₅-cocaethylene. nih.gov This pathway mapping is essential for building accurate models of metabolic interactions.

Labeled analogs are fundamental to monitoring the specific transesterification pathway that produces cocaethylene from cocaine and ethanol. researchgate.netnih.gov In a key in vitro study, the formation of deuterated cocaethylene (²H₅-cocaethylene) was measured when cocaethylene was incubated with deuterated ethanol. nih.gov The intrinsic clearance for the formation of this labeled analog was found to be significantly greater than the clearance for the formation of cocaethylene from cocaine and ethanol, providing insight into the dynamics of this metabolic route. nih.gov

The use of deuterium-labeled cocaine (d₅-cocaine) has also been employed in human studies to compare how the route of administration (oral, intravenous, smoked) affects cocaethylene formation when ethanol is also consumed. nih.gov These studies measure the resulting plasma concentrations of labeled cocaine and cocaethylene, allowing for a precise calculation of the conversion percentage. nih.gov For instance, research has shown the percentage of cocaine converted to cocaethylene varies by administration route, with oral administration leading to a higher conversion rate compared to intravenous or smoked routes. nih.gov

| Study Type | Labeled Precursor Used | Key Finding | Reference |

|---|---|---|---|

| In Vitro (Rat Liver S9 Fraction) | ²H₆-ethanol | Demonstrated esterase-mediated ethyl ester exchange, converting cocaethylene to ²H₅-cocaethylene. The apparent half-life of cocaethylene increased approximately 5-fold in the presence of ethanol. | nih.gov |

| In Vivo (Human Study) | d₅-cocaine and d₃-cocaethylene | The percentage of cocaine converted to cocaethylene varied by administration route: Oral (34% ± 20), Intravenous (24% ± 11), Smoked (18% ± 11). | nih.gov |

Quantitative Analysis of Cocaethylene and Related Metabolites for Pharmacokinetic Modeling in Research

Cocaethylene-D8 is essential for the accurate quantitative analysis of cocaethylene and its metabolites in biological matrices like blood, plasma, and urine. nih.govresearchgate.netnih.gov In analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to a biological sample at the beginning of the extraction process. nih.govtexilajournal.comnih.gov This "internal standard" experiences the same processing and potential loss as the non-labeled cocaethylene present in the sample. texilajournal.comclearsynth.com

By comparing the final signal of the analyte (cocaethylene) to the signal of the internal standard (this compound) in the mass spectrometer, analysts can correct for variations in sample preparation and instrument response. clearsynth.comresearchgate.net This ensures high precision and accuracy in the determined concentrations. clearsynth.com The resulting time-concentration data is then used to develop pharmacokinetic models that describe the absorption, distribution, metabolism, and excretion of cocaethylene. These models are critical for understanding the substance's half-life and duration of effect, which appears to be longer than that of cocaine alone. temple.edunih.gov

Utilization of this compound in Isotope Dilution Mass Spectrometry for Absolute Quantitation in Biological Studies

Isotope Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving the highest level of accuracy in quantitative analysis. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of the IDMS approach. nih.govnist.gov Because the deuterated standard is chemically and physically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization. researchgate.netnih.gov

This near-identical behavior allows the deuterated standard to compensate for most measurement errors, including those arising from ion suppression or enhancement in the mass spectrometer, which are common issues in complex biological samples. texilajournal.com By measuring the ratio of the mass spectrometric response of the natural analyte to the isotopically labeled standard, an absolute and highly accurate quantification can be achieved. nih.govnist.gov This level of precision is indispensable for forensic toxicology, clinical research, and detailed pharmacokinetic studies where exact concentrations are paramount. nih.gov

| Analytical Method | Analytes Measured | Internal Standards Used | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| GC-MS | Cocaine, BZE, Cocaethylene, Norcocaine, EME, NCE, EEE | Deuterated analogs | 2 ng/ml | nih.gov |

| GC-MS | Cocaine, Benzoylecgonine (B1201016) (BZE), Cocaethylene | Not specified, but method validated for quantification | 10 ng/mL (Cocaine, Cocaethylene) | scielo.br |

| LC-MS/MS | Cocaine, Benzoylecgonine, Cocaethylene | Not specified, but method validated for quantification | 1 µg/L | nih.gov |

Comparative Metabolic Studies of Deuterated Versus Non-Deuterated Analogs for Mechanistic Understanding

While direct studies comparing the metabolism of this compound to non-deuterated cocaethylene are not widely published, such research would be conducted to investigate the "kinetic isotope effect" (KIE). The KIE is a phenomenon where the rate of a chemical reaction can change when an atom in a reactant is replaced with one of its heavier isotopes. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.

If a C-H bond is broken during a rate-determining step of a metabolic pathway, replacing the hydrogen with deuterium (B1214612) could slow down the reaction. By comparing the metabolic profiles and rates of elimination of this compound and regular cocaethylene, researchers could gain mechanistic insights into which specific bonds are cleaved by metabolic enzymes. This type of study helps to precisely identify the sites of metabolism on the molecule and understand the enzymatic mechanisms involved in its breakdown.

Forensic and Clinical Toxicology Research Facilitated by Cocaethylene D8

Development of Robust Analytical Assays for Drug Monitoring in Post-Mortem and Research Samples

The primary application of Cocaethylene-D8 is as a stable-labeled internal standard in the quantitative analysis of cocaethylene (B1209957) in various biological matrices, including blood, urine, saliva, and post-mortem tissues cerilliant.comsigmaaldrich.comoup.comoup.com. Its use is integral to the development and validation of robust analytical assays, predominantly employing GC-MS and LC-MS/MS techniques. These methods are favored for their sensitivity, selectivity, and ability to differentiate between structurally similar compounds and their isotopes cerilliant.comsigmaaldrich.comoup.comforensicresources.orgoup.comeurekakit.comhtslabs.com.

The incorporation of this compound as an internal standard compensates for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of quantitative measurements oup.comoup.comnih.gov. Validation studies have demonstrated the efficacy of methods utilizing this compound, reporting parameters such as linearity, accuracy, precision, and limits of detection/quantification. For instance, a study analyzing wastewater samples reported an r² value of 0.9995 for linearity, an accuracy of 102.8 ± 0.5%, and intra-day and inter-day precision values of 4.29% and 3.59%, respectively, with a limit of quantification (LOQ) of 0.18 ng/L for this compound eeer.org. Similarly, in the analysis of meconium, methods employing this compound achieved accuracy above 84% and within-run/between-run precision values of ≤5% for cocaine metabolites oup.com. Research on pericardial fluid also reported high extraction recoveries (102.1 ± 3.9% for cocaethylene) and a low limit of detection (LOD) of 3.9 ng/mL for cocaethylene when using deuterated internal standards oup.com.

Interpretation of Quantitative Data from Biological Matrices for Forensic Investigations

Accurate quantification of cocaethylene, facilitated by internal standards like this compound, is essential for the interpretation of toxicological findings in forensic investigations. Cocaethylene is known to be pharmacologically active and potentially more toxic to the heart and liver than cocaine itself, with a longer plasma elimination half-life nih.gov. In cases involving co-ingestion of cocaine and ethanol (B145695), the combined concentrations of cocaine and cocaethylene are often considered to better assess the degree of intoxication and the risk of overdose death nih.gov.

The quantitative data derived from assays using this compound allows forensic toxicologists to establish the presence and concentration of cocaethylene in post-mortem samples, contributing to the determination of cause and manner of death. For example, studies have quantified cocaethylene in medical examiner cases where it may have played a role in the cause of death nih.gov. The precision and accuracy afforded by the use of deuterated internal standards are critical for reliable interpretation of these results in a medico-legal context oup.com.

Research into Multi-Analyte Drug Panels Incorporating this compound

This compound is increasingly incorporated into multi-analyte drug screening and confirmation panels. This approach is driven by the need to efficiently detect a wide spectrum of drugs of abuse and their metabolites in a single analytical run. For instance, research has focused on developing comprehensive methods for analyzing numerous new psychoactive substances alongside classical drugs, with this compound being a component of such panels eeer.org. Similarly, studies developing methods for drug analysis in oral fluid have included cocaethylene and its deuterated analogs in panels designed to screen for a range of substances eurekakit.com. The use of a single, validated method for multiple analytes, including cocaethylene, streamlines laboratory workflows and enhances throughput while maintaining analytical rigor.

Standardization of Analytical Procedures for International Harmonization in Toxicology Laboratories

The availability of certified reference materials (CRMs) for this compound from reputable suppliers is a cornerstone for standardizing analytical procedures across different laboratories cerilliant.comsigmaaldrich.com. The use of these well-characterized materials ensures consistency in calibration and quality control, which is vital for the comparability of results on an international scale. By employing standardized methods that include stable-labeled internal standards like this compound, toxicological laboratories can achieve greater harmonization, leading to more reliable and reproducible data in forensic and clinical toxicology casework worldwide. This standardization is crucial for inter-laboratory comparisons, proficiency testing, and the global exchange of toxicological information.

Validation Parameters for Analytical Assays Utilizing this compound

The following table summarizes key validation parameters reported in studies employing this compound as an internal standard for the quantification of cocaethylene and related compounds.

| Parameter | Source eeer.org (Wastewater) | Source oup.com (Meconium) | Source oup.com (Pericardial Fluid) |

| Linearity (r²) | 0.9995 | ≥ 0.995 (for metabolites) | Not explicitly stated for D8, but for CE |

| Accuracy (%) | 102.8 ± 0.5 | > 84% (for metabolites) | 102.1 ± 3.9% (for CE) |

| Intra-day Precision | 4.29% | ≤ 5% (for metabolites) | Not explicitly stated for D8, but for CE |

| Inter-day Precision | 3.59% | ≤ 5% (for metabolites) | Not explicitly stated for D8, but for CE |

| LOD | 0.05 ng/L | 10 ng/g (for metabolites) | 3.9 ng/mL (for CE) |

| LOQ | 0.18 ng/L | Not explicitly stated | 13.0 ng/mL (for CE) |

| Recovery (%) | N/A | 53–83% (for metabolites) | 102.1 ± 3.9% (for CE) |

Compound List

Anhydroecgonine methyl ester (AEME)

Amphetamine

Benzoylecgonine-D3

Benzoylecgonine-D8

Butalbital

Cocaine

Cocaethylene

this compound

Codeine

D-9-THC

Ecgonine

Ecgonine ethyl ester

Ecgonine methyl ester

EDDP

6-Acetylmorphine (6AM)

Ketamine

Ketamine-d4

MBDB

MDA

MDE

MDMA

Methadone

Methamphetamine

Morphine

m-Hydroxybenzoylecgonine

m-Hydroxycocaine

Norcocaine

Norcocaethylene

p-Hydroxybenzoylecgonine

p-Hydroxycocaine

Phencyclidine (PCP)

Phenobarbital

Valerylfentanyl

Emerging Trends and Future Directions in Cocaethylene D8 Research

Advancements in Mass Spectrometry Techniques for Enhanced Sensitivity and Throughput in Deuterated Standard Analysis

Modern mass spectrometry (MS) techniques are central to the accurate quantification of analytes using deuterated internal standards like Cocaethylene-D8. Advances in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), particularly tandem mass spectrometry (MS/MS), offer unparalleled sensitivity and specificity mdpi.comtexilajournal.com. These techniques allow for the precise detection and quantification of analytes even at trace levels within complex biological samples.

The use of deuterated internal standards is critical for compensating for matrix effects, ion suppression, and variations in sample preparation, injection volume, and ionization efficiency that can occur during MS analysis sigmaaldrich.cnnebiolab.comresearchgate.net. Deuterated analogs, such as this compound, are chemically nearly identical to their non-deuterated counterparts, ensuring they co-elute chromatographically and experience similar ionization conditions chromforum.org. This similarity allows them to effectively normalize signal fluctuations, leading to improved accuracy and precision in quantitative results nebiolab.comclearsynth.comcerilliant.com. High-resolution mass spectrometry (HRMS) further enhances analytical capabilities by providing precise mass measurements, aiding in the confident identification of compounds and distinguishing between closely related species mdpi.com. The continuous development of faster scanning speeds and more efficient ionization sources (e.g., advanced ESI and APCI) contributes to higher sample throughput, enabling laboratories to process a greater volume of samples more rapidly mdpi.com.

Integration of this compound Analysis with Metabolomics and Proteomics Research

The precise quantification capabilities offered by deuterated internal standards like this compound are increasingly being integrated into broader metabolomic and proteomic studies. Metabolomics, the study of small molecules in biological systems, relies heavily on sensitive and accurate analytical techniques like LC-MS/MS to identify and quantify metabolites, providing insights into physiological states and disease biomarkers sigmaaldrich.cnalwsci.com. Deuterated standards are indispensable in metabolomics to overcome signal variability and matrix effects, ensuring the reliability of quantitative data sigmaaldrich.cnacs.org. For instance, in studies investigating drug metabolism pathways, accurate quantification of drug metabolites using standards like this compound helps elucidate biotransformation processes and identify key players in metabolic pathways alwsci.com.

In proteomics, stable isotope-labeled compounds, including peptides and amino acids, serve as internal standards for quantitative analyses, enabling the precise measurement of protein abundance and post-translational modifications nih.govthermofisher.comisotope.com. While this compound is directly used for quantifying cocaethylene (B1209957), the principles of using stable isotope-labeled standards for accurate quantification are transferable across these fields. The ability to accurately measure specific metabolites or proteins in complex biological samples is fundamental to understanding cellular functions, disease mechanisms, and drug efficacy, making the role of precisely synthesized deuterated standards increasingly vital mdpi.comntnu.edu.

Development of Novel Sampling Techniques (e.g., Dried Blood Spots) with Deuterated Standards

The adoption of novel, minimally invasive sampling techniques such as Dried Blood Spots (DBS) is revolutionizing bioanalysis by simplifying sample collection, storage, and transportation sciex.comresearchgate.netchromatographyonline.com. However, the extraction efficiency from dried matrices can vary, making the use of internal standards crucial for accurate quantification. Deuterated internal standards are highly recommended for DBS analysis to compensate for potential analyte losses during the extraction process and to correct for matrix effects inherent in dried samples sciex.comru.nl.

Automated workflows for DBS analysis often involve integrated systems that can directly extract analytes from spotted cards, followed by online coupling to LC-MS/MS nih.govchromatographyonline.com. In such automated processes, deuterated standards are typically spiked onto the DBS cards before extraction, ensuring they undergo the same extraction and analytical procedures as the target analytes sciex.comnih.gov. This integration of novel sampling methods with the robust quantitative power of deuterated internal standards enhances the feasibility and reliability of widespread drug monitoring and toxicological screening, making sample collection more convenient for patients and laboratories alike researchgate.netru.nl.

Computational Chemistry and In Silico Modeling in Support of Deuterated Analog Behavior and Interactions

Computational chemistry and in silico modeling are emerging as powerful tools to support the development and application of deuterated analogs like this compound. These methods can predict the behavior of deuterated compounds, including their stability, fragmentation patterns in mass spectrometry, and potential interactions with biological targets or analytical components rsc.orgirb.hracs.org. Understanding the kinetic isotope effect, which describes how the rate of a chemical reaction depends on the mass of the isotopes involved, is crucial. Deuteration can influence bond strengths and vibrational frequencies, potentially affecting metabolic stability or chromatographic retention irb.hrnih.gov.

In silico modeling can help predict potential issues such as deuterium (B1214612) exchange or scrambling during synthesis or analysis, which can compromise quantitative accuracy cerilliant.comacs.orgsigmaaldrich.com. By simulating fragmentation pathways, computational tools can aid in optimizing MS parameters for the most sensitive and specific detection of deuterated standards. Furthermore, these approaches can provide insights into how subtle differences in physical-chemical properties between hydrogen and deuterium might influence binding affinities or other molecular interactions, which is valuable for drug discovery and understanding mechanisms of action irb.hr. The development of advanced computational workflows for analyzing hydrogen-deuterium exchange (HDX-MS) data, for example, helps in understanding protein dynamics and interactions, indirectly supporting the broader application of isotopic labeling in biological sciences acs.org.

Compound List

6-MAM-D6

Aldosterone

Aldosterone-d4

Aldosterone-d7

Aldosterone-d8

Amino Acids

Amphetamine

Anhydroecgonine

Anhydroecgonine methyl ester

Anhydroecgonine methyl ester-D3

Armodafinil

Benzoylecgonine ethyl ester-D8

Benzoylecgonine-D3

Benzoylecgonine-D8

Bitrex

Buprenorphine-D4

Cocaine

Cocaine-D3

Codeine

Codeine-D6

Cocaethylene

Cocaethylene-D3

This compound

Creatinine

Creatinine-D3

Cyclosporine A

Denatonium

Dextromethorphan

EDDP

EDDP-D3

Ecgonine

Ecgonine ethyl ester

Ecgonine methyl ester

Ecgonine methyl ester-D3

Eighty-nine drugs and other micropollutants

Everolimus

FOX-7

FOX-7-D4

Glycocholic acid

Heroin

Homocaine-d3

[(14)C]compound A

[(14)C]dextromethorphan

Lipids

Methadone

Methadone-D9

Meta-hydroxybenzoylecgonine

Metabolic dysfunction-associated steatohepatitis metabolites

Metabolites

Methionine

Methamphetamine

Mice

Modafinil

Morphine

Morphine-D6

Mycophenolic acid

Norbuprenorphine-D3

Norcocaine

Norcocaine-D3

Norcocaethylene

Opiates and opioids

Oxycodone

Oxycodone-D6

Peptides

Phenobarbital

Phencyclidine (PCP)

Proteins

Ritalinic acid

Ritalinic acid-D10

6-monoacetylmorphine

Short chain fatty acids

Sirolimus

Small molecule drug interactions

Small molecules

Steroid hormones

Tacrolimus

Tryptophan

Tyrosine

Urea

Vancomycin

Vancomycin-D12

Xanthine skeleton

Q & A

Q. What ethical and reproducibility challenges arise when using this compound in animal studies?

- Methodological Answer :

- Ethical Compliance : Adhere to 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval.

- Reproducibility : Report animal strain, dosing regimen, and sampling timepoints. Share raw data (e.g., plasma concentration-time curves) via open-access repositories.

- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Data Presentation and Analysis Guidelines

- Tables : Include isotopic purity data, recovery rates, and statistical parameters (e.g., RSD, confidence intervals).

- Figures : Use chromatograms with annotated peaks (this compound vs. analytes) and kinetic profiles.

- References : Cite primary literature for analytical methods and isotope synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.